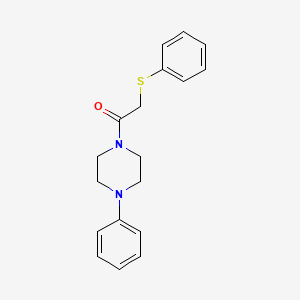

1-(4-phenylpiperazin-1-yl)-2-(phenylsulfanyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone” is a complex organic molecule. It features a phenyl group bound to a piperazine ring . The exact properties and applications of this specific compound are not widely documented in the literature.

Synthesis Analysis

While the exact synthesis process for “1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone” is not available, related compounds have been synthesized through various methods. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were designed and synthesized for the treatment of Alzheimer’s disease . Another study reported the synthesis of a novel series of 1-(4-phenylpiperazin-1-yl)pyridin-2(1H)-one derivatives .Scientific Research Applications

Versatile Scaffold in Medicinal Chemistry

Phenylpiperazine derivatives, including 1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone, represent one of the most flexible scaffolds in the field of medicinal chemistry. This molecular template has proven its "druglikeness" through its application in developing treatments for central nervous system (CNS) disorders. Despite being traditionally viewed as a "CNS structure," the potential of this scaffold extends to various therapeutic fields through appropriate molecular modifications. The phenylpiperazine moiety, by modulating its basicity and aromatic ring substitution pattern, can achieve pharmacokinetic and pharmacodynamic enhancements useful across several therapeutic areas, thus diversifying its application and utility (Maia, Tesch, & Fraga, 2012).

Environmental and Food Analysis

Phenylpiperazine derivatives have also found applications beyond pharmacology, particularly in environmental and food analysis. Antibody development and application in ELISA and related techniques, such as immunosensors, have been directed at detecting various pollutants and contaminants, including herbicides and toxic metabolites. This illustrates the compound's utility in developing sensitive, specific analytical methods for monitoring environmental and food safety, showcasing its versatility beyond therapeutic applications (Fránek & Hruška, 2018).

Advanced Oxidation Processes

In the context of environmental remediation, advanced oxidation processes (AOPs) have been employed to degrade various organic pollutants, including pharmaceuticals like acetaminophen. While not directly linked to 1-(4-Phenylpiperazin-1-yl)-2-phenylsulfanylethanone, this highlights the broader research interest in employing sophisticated chemical processes to address environmental contamination. AOPs, by generating reactive species, help in breaking down recalcitrant compounds, suggesting potential research avenues for phenylpiperazine derivatives in environmental applications (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Mechanism of Action

Target of Action

Similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives have been shown to inhibit acetylcholinesterase (ache) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .

Mode of Action

Similar compounds have been shown to inhibit ache, thereby increasing the levels of acetylcholine in the synaptic clefts of the central nervous system . This can lead to enhanced cognitive functions.

Biochemical Pathways

Compounds with similar structures have been shown to affect the cholinergic pathway by inhibiting ache and increasing the levels of acetylcholine in the synaptic clefts . This can lead to enhanced cognitive functions.

Result of Action

Similar compounds have been shown to have antidepressant-like effects by increasing the levels of acetylcholine in the synaptic clefts of the central nervous system .

Biochemical Analysis

Cellular Effects

Related compounds have shown to exhibit anticonvulsant activity , suggesting that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have shown to inhibit acetylcholinesterase, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-phenylsulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c21-18(15-22-17-9-5-2-6-10-17)20-13-11-19(12-14-20)16-7-3-1-4-8-16/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEYSMPANZFBHNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966415.png)

![1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2966416.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2966417.png)

![5-[(3,5-dimethylpiperidin-1-yl)(3-methoxyphenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2966422.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2966425.png)

![4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2966426.png)

![4-{2-cyano-2-[(2,4,6-trimethylphenyl)carbamoyl]eth-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B2966427.png)

![Ethyl 4-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2966431.png)

![3-amino-N-[2-(ethylsulfanyl)phenyl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2966434.png)

![N-(3,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2966435.png)